4-Chlorobenzenesulfonyl Versus Unsubstituted Benzenesulfonyl: Impact on Antiproliferative Potency in Breast Cancer Cells
The 4-chlorophenylsulfonyl group confers differentiated antiproliferative activity compared to the unsubstituted benzenesulfonyl analog. In the published 36-compound 4-piperazinylquinoline sulfonyl library, the 4-chlorophenylsulfonyl-bearing compound VR24 (compound 10; 7-chloro-4-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)quinoline) exhibited GI₅₀ values of 25.5 μM (MDA-MB231), 16.0 μM (MDA-MB468), and 7.6 μM (MCF7), whereas the corresponding benzenesulfonyl analog (compound 8; VR22) showed GI₅₀ values of 34.1, 28.8, and 16.1 μM respectively—representing a 1.3- to 2.1-fold potency enhancement attributable to the 4-chloro substitution [1]. The target compound (866845-14-9) retains this 4-chlorobenzenesulfonyl group but incorporates a 6-methyl group and a 4-ethylpiperazine moiety in place of the 7-chloro and unsubstituted piperazine of VR24, which are expected to further modulate potency and selectivity based on established SAR trends within this series [1][2].
| Evidence Dimension | Antiproliferative activity (GI₅₀) against human breast cancer cell lines |
|---|---|
| Target Compound Data | GI₅₀ not yet determined in published peer-reviewed studies for the exact compound 866845-14-9; structurally incorporates 4-chlorobenzenesulfonyl pharmacophore |
| Comparator Or Baseline | VR24 (compound 10): GI₅₀ = 25.5 μM (MDA-MB231), 16.0 μM (MDA-MB468), 7.6 μM (MCF7). VR22 (compound 8, benzenesulfonyl analog): GI₅₀ = 34.1 μM (MDA-MB231), 28.8 μM (MDA-MB468), 16.1 μM (MCF7). Chloroquine: GI₅₀ = 22.5 μM (MDA-MB231), 28.6 μM (MDA-MB468), 38.4 μM (MCF7). |
| Quantified Difference | 4-chlorophenylsulfonyl vs. unsubstituted benzenesulfonyl: 1.3- to 2.1-fold lower GI₅₀ (more potent) across all three breast cancer cell lines tested |
| Conditions | MTT assay; 72 h drug exposure; human breast cancer cell lines MDA-MB231 (triple-negative), MDA-MB468 (PTEN-defective, EGFR+), MCF7 (ER+); non-cancer controls 184B5 and MCF10A [1] |
Why This Matters
For researchers building SAR tables or selecting compounds for anticancer screening, the 4-chloro substituent on the phenylsulfonyl ring provides a measurable potency advantage over the unsubstituted benzenesulfonyl analog—a differentiation that may determine hit triage decisions in focused library screening.
- [1] Solomon VR, Pundir S, Lee H. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Sci Rep. 2019;9(1):6315. Table 1: Antiproliferative activity of 4-piperazinylquinoline derived sulfonyl analogs (7–42). View Source
- [2] Lee H, Solomon VR, Pundir S. Quinoline sulfonyl derivatives and uses thereof. US Patent US9975852B2. Granted 2018-05-22. Covers quinoline sulfonyl compounds with 4-piperazinyl substitution for cancer treatment. View Source
